molecular formula C23H26N4O7 B2374495 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone oxalate CAS No. 1351608-49-5

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone oxalate

Cat. No. B2374495
CAS RN: 1351608-49-5
M. Wt: 470.482
InChI Key: POGJQCJFRLNNAR-UHFFFAOYSA-N
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Description

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone oxalate is a useful research compound. Its molecular formula is C23H26N4O7 and its molecular weight is 470.482. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A study by Gan, Fang, and Zhou (2010) synthesized azole-containing piperazine derivatives and found that they exhibited moderate to significant antibacterial and antifungal activities. This suggests potential applications of similar compounds in antimicrobial treatments (Gan, Fang, & Zhou, 2010).

Anti-inflammatory and Analgesic Properties

  • Ahmed, Molvi, and Khan (2017) reported the synthesis of novel 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds. These compounds demonstrated significant in-vitro and in-vivo anti-inflammatory activities, indicating their potential as anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

Anti-HIV Activity

  • Al-Masoudi, Al-Soud, De Clercq, and Pannecouque (2007) synthesized new piperazinyl-4-nitroimidazole derivatives to develop non-nucleoside reverse transcriptase inhibitors. Their research suggests potential applications in HIV treatment (Al-Masoudi et al., 2007).

Corrosion Inhibition

  • Yadav et al. (2016) conducted a study on benzimidazole derivatives, demonstrating their effectiveness as corrosion inhibitors for steel in acidic environments. This indicates potential industrial applications (Yadav et al., 2016).

Neuroprotective Activities

  • Gao et al. (2022) explored new edaravone derivatives containing a benzylpiperazine moiety. They found significant neuroprotective activities in these compounds, suggesting potential use in treating cerebral ischemic stroke (Gao et al., 2022).

Anticancer Activity

  • Boddu et al. (2018) synthesized and evaluated N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides for their anticancer activity. Some compounds showed significant activity, indicating potential applications in cancer therapy (Boddu et al., 2018).

Analgesic and Anti-Inflammatory Activities

  • Palaska, Ünlü, Erdogan, Şafak, Gumusel, and Sunal (1993) synthesized piperazine derivatives with significant analgesic and anti-inflammatory activities, higher than standard drugs like aspirin and indomethacin (Palaska et al., 1993).

ACAT-1 Inhibition

  • Shibuya et al. (2018) identified a compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, suggesting its potential use for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3.C2H2O4/c1-27-18-8-4-5-9-19(18)28-15-21(26)25-12-10-24(11-13-25)14-20-22-16-6-2-3-7-17(16)23-20;3-1(4)2(5)6/h2-9H,10-15H2,1H3,(H,22,23);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGJQCJFRLNNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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